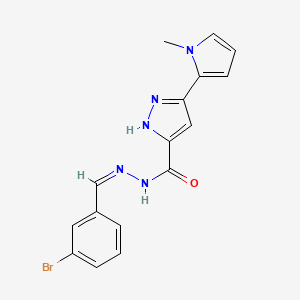
(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14BrN5O and its molecular weight is 372.226. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its efficacy against various cellular models.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-bromobenzaldehyde and 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction conditions can be optimized to improve yield and purity, often utilizing solvents like ethanol or DMF under reflux conditions. Characterization of the compound is performed using techniques such as NMR and mass spectrometry to confirm the structure.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 20.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18.0 | Inhibition of DNA synthesis |
These results indicate that the compound exhibits potent cytotoxicity, particularly against lung and breast cancer cell lines, suggesting a promising role in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The following table highlights its activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated significant antibacterial activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored through various assays:
- Apoptosis Assays: Flow cytometry analyses revealed increased annexin V staining in treated cancer cells, confirming apoptosis induction.
- Cell Cycle Analysis: Propidium iodide staining indicated a significant accumulation of cells in the G2/M phase post-treatment, suggesting cell cycle arrest.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Lung Cancer: A study involving A549 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with associated upregulation of pro-apoptotic markers.
- Case Study on Bacterial Infections: In vivo studies using murine models demonstrated that administration of the compound significantly reduced bacterial load in infections caused by Staphylococcus aureus.
Propiedades
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-7-3-6-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-2-5-12(17)8-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMRFELEUOLRFF-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C\C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














